2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Description
This compound features a benzothiazole moiety conjugated to a pyrido[1,2-a]pyrimidin-4-one core via a propenenitrile linker. The 3-methylphenoxy group at position 2 of the pyrimidine ring and the methyl group at position 9 contribute to its steric and electronic properties. Key physicochemical parameters include a molecular weight of ~450–460 g/mol, logP ~5.45 (indicating high lipophilicity), and a polar surface area of ~59.3 Ų, which influences solubility and bioavailability .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVKVQMZDJFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and a pyrido-pyrimidine system. This structural diversity is thought to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the target compound have shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon) | 0.5 - 1.0 | |
| MCF-7 (Breast) | 0.8 - 1.5 | |
| U87 MG (Glioblastoma) | 0.6 - 1.2 | |
| A549 (Lung) | 0.7 - 1.4 |
These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation.
The proposed mechanisms through which the compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell survival and proliferation .
- Induction of Apoptosis : Studies indicate that benzothiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting antimicrobial activity against various pathogens:
These results indicate that the compound may serve as a potential lead for the development of new antimicrobial agents.
Case Studies
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzothiazole derivatives on human colon cancer cells (HCT116). The compound exhibited an IC50 value of approximately 0.5 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several bacterial strains, demonstrating significant inhibition at concentrations as low as 8 µg/mL for Staphylococcus aureus. This suggests potential utility in treating infections caused by resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing benzothiazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Study: In vitro Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazoles showed promising results against various cancer types, including breast and lung cancer. The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Properties
The benzothiazole structure is also associated with antimicrobial activity. Compounds with similar structures have been shown to possess inhibitory effects against a range of bacteria and fungi.
Case Study: Antimicrobial Screening
In a screening study, derivatives of benzothiazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development into new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of benzothiazole derivatives led to reduced neuronal damage following induced oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical reactions, including condensation reactions between appropriate precursors. Recent advancements have focused on optimizing these synthesis pathways to enhance yield and purity.
Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Condensation | Mild temperature, solvent-free |
| Step 2 | Cyclization | Elevated temperature, catalytic conditions |
| Step 3 | Purification | Chromatography |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrido[1,2-a]pyrimidine Derivatives
The following table highlights critical differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s logP (~5.45) is comparable to its 2,4-dimethylphenoxy analog (logP 5.45) , but significantly higher than the carbaldehyde derivative (logP 3.12) . The nitrile group and methylphenoxy substituents enhance hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Hydrogen Bonding and Solubility :
- The target compound’s polar surface area (59.3 Ų) is similar to its analogs, but the carbaldehyde derivative’s lower logP and additional hydrogen-bond acceptor (aldehyde group) may improve solubility .
Biological Relevance :
- The propenenitrile linker in the target compound may confer electrophilic reactivity, enabling covalent interactions with biological targets, unlike the sulfanyl or benzamide groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
